N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as ETTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETTB belongs to the class of benzothiophene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
科学的研究の応用
Chemical Synthesis and Characterization
- The synthesis and characterization of N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its derivatives are explored in several studies. For instance, the work by (Yoo, Kim Hye, & Yong Kyu, 1990) discusses the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, indicating the relevance of such chemical processes in synthesizing compounds like this compound.
Pharmacological Applications
- The pharmacological potential of benzothiophene derivatives, including this compound, is a significant area of interest. (Banerjee et al., 2011) discovered that bromo-benzothiophene carboxamide derivatives act as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, indicating their potential as antimalarial agents.
Biological Activity Studies
- Investigations into the biological activities of compounds similar to this compound are prevalent. For example, (Vasu et al., 2005) researched two biologically active thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal properties.
Potential in Drug Development
- The role of similar compounds in drug development, particularly as prodrugs or drug analogs, is another key area. (Rais et al., 2017) discusses the discovery of a prodrug of a hydroxamate-based glutamate carboxypeptidase II inhibitor, highlighting the importance of such compounds in developing new therapeutic agents.
作用機序
Target of Action
The primary target of this compound is the Sodium-dependent Glucose Co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a useful target for the treatment of type-2 diabetes .
Mode of Action
As an SGLT2 inhibitor, this compound works by selectively inhibiting SGLT2, reducing glucose reabsorption and promoting glucose excretion through urine . This results in lower blood glucose levels, helping to manage hyperglycemia in type-2 diabetes patients .
Biochemical Pathways
The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased glucose excretion in urine . This ultimately results in a reduction of blood glucose levels .
Pharmacokinetics
Similar compounds in the gliflozin class undergo extensive metabolism and transform into metabolites in humans .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels . By inhibiting SGLT2 and promoting glucose excretion in urine, it helps to manage hyperglycemia in patients with type-2 diabetes .
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-15-9-7-13(8-10-15)12-19-18(20)17-11-14-5-3-4-6-16(14)22-17/h7-11H,2-6,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDJLUYOZQFIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。